REACTION_CXSMILES
|
[C:1]([N:3]=[C:4]([NH2:6])[NH2:5])#[N:2].Cl.[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[O-]CC.[Na+].[Cl:18][C:19]1[CH:28]=[CH:27][CH:26]=[CH:25][C:20]=1[C:21](OC)=O>COCCO.O>[NH2:6][C:4]1[N:3]=[C:1]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[N:2]=[C:21]([C:20]2[CH:25]=[CH:26][CH:27]=[CH:28][C:19]=2[Cl:18])[N:5]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the crystals separated out
|
Type
|
FILTRATION
|
Details
|
therefrom were collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)N1CCCCC1)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |